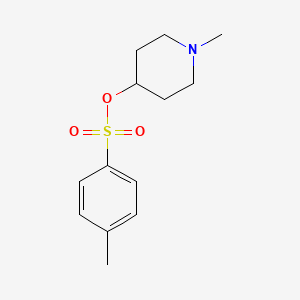
(1-methylpiperidin-4-yl) 4-methylbenzenesulfonate
Cat. No. B3335675
Key on ui cas rn:
132710-79-3
M. Wt: 269.36 g/mol
InChI Key: SHXBDIPVBFVOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05086051
Procedure details


1-Methyl-4-piperidyl para-toluenesulphonate may be obtained in the following manner: para-toluenesulphonyl chloride (19.60 g) is added in the course of approximately 1 hour 30 minutes to a solution, cooled to 0° C., of 4-hydroxy-1-methylpiperidine (11.50 g) in pyridine (50 cc), and the mixture is stirred for 4 hours at 0° C. and then 12 hours at a temperature in the region of 20° C. After the addition of triethylamine (14.10 g) and stirring for a further 15 minutes, distilled water (300 cc) and ethyl acetate (300 cc) are added. The aqueous phase is separated after settling has taken place and washed with ethyl acetate (200 cc). The organic extracts are combined, washed with distilled water (500 cc in total), dried over anhydrous magnesium sulphate and evaporated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the region of 45° C. The final traces of pyridine are removed under a higher vacuum (0.1 mm Hg; 13.5 Pa). 1-Methyl-4-piperidyl para-toluenesulphonate (19.6 g) is thereby obtained in the form of a brown oil [Rf=0.56; thin-layer chromatography on silica; eluent: acetonitrile/ammonia solution (d=0.92) (95:5 by volume)].




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[OH:12][CH:13]1[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]1.C(N(CC)CC)C>N1C=CC=CC=1>[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([O:12][CH:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Step Two
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCN(CC1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
14.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 4 hours at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in the region of 20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for a further 15 minutes
|
|
Duration
|
15 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water (300 cc) and ethyl acetate (300 cc)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is separated after settling
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (200 cc)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with distilled water (500 cc in total)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the region of 45° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The final traces of pyridine are removed under a higher vacuum (0.1 mm Hg; 13.5 Pa)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC1CCN(CC1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
